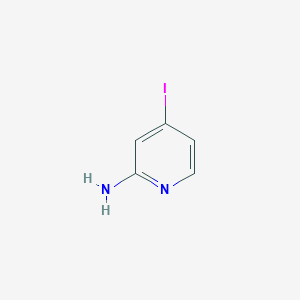

4-Iodopyridin-2-amine

Description

Significance of the Pyridine (B92270) Core in Chemical Research

The pyridine ring is a fundamental scaffold in medicinal and materials chemistry. Its presence is noted in a vast number of biologically active compounds, including natural products like vitamins (e.g., niacin and vitamin B6) and alkaloids. chemicalbook.com In the pharmaceutical industry, the pyridine motif is considered a "privileged scaffold" due to its ability to improve a drug candidate's metabolic stability, permeability, potency, and binding affinity to biological targets. bldpharm.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding with receptors, which can significantly enhance the pharmacokinetic properties of drugs. bldpharm.com Consequently, pyridine derivatives are found in a wide array of FDA-approved medications, including anticancer, antiviral, and anti-inflammatory agents. evitachem.com

Role of Halogenated Aminopyridines as Advanced Building Blocks

Halogenated aminopyridines are a class of organic compounds that have gained considerable attention as versatile building blocks in organic synthesis. The presence of both an amino group and a halogen atom on the pyridine ring allows for a diverse range of chemical transformations. The amino group can act as a directing group or be modified, while the halogen atom, particularly iodine, serves as an excellent leaving group in various cross-coupling reactions. researchgate.netvulcanchem.com

The iodine atom in compounds like 4-Iodopyridin-2-amine is particularly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. bldpharm.com These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from simpler precursors. The reactivity of the halogen is often modulated by its position on the pyridine ring and the presence of other substituents. The electron-donating amino group can influence the reactivity of the C-I bond, making these building blocks highly valuable for regioselective synthesis.

Scope and Academic Relevance of this compound

The academic relevance of this compound lies in its potential as a key intermediate for the synthesis of a wide range of functional molecules. While detailed research specifically on the 4-iodo isomer is less prevalent in publicly available literature compared to its 5-iodo counterpart, the reactivity of the C-I bond in the 4-position is well-established for other pyridines, such as 2-fluoro-4-iodopyridine (B1312466). researchgate.net Research on related compounds demonstrates that the iodine atom at the 4-position is susceptible to displacement via cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and amino substituents.

For instance, the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine with aromatic amines occurs exclusively at the 4-position, highlighting the regioselectivity that can be achieved. researchgate.net Similarly, Sonogashira coupling reactions are commonly used to form C-C bonds at the site of the iodine atom on the pyridine ring. researchgate.net The amino group at the 2-position of this compound can also be utilized in further synthetic transformations, such as the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known to possess a range of biological activities. mdpi.com

The utility of closely related iodinated aminopyridines as precursors to bioactive molecules underscores the potential of this compound. For example, 2-amino-5-iodopyridine (B21400) has been used in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which are targets for the treatment of type 2 diabetes. radiooncologyjournal.com It has also been a building block for creating amyloid imaging agents. radiooncologyjournal.com Given the established reactivity of the iodo- and amino- functionalities on the pyridine core, this compound represents a promising, though currently less explored, building block for the discovery of new chemical entities in medicinal chemistry and materials science. evitachem.com

Table 2: Representative Cross-Coupling Reactions of Halogenated Pyridines

| Reaction Type | Halogenated Pyridine | Coupling Partner | Catalyst/Conditions | Product Type | Source |

| Buchwald-Hartwig Amination | 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)2/BINAP, K2CO3, microwave | 4-Aminopyridine (B3432731) derivative | researchgate.net |

| Sonogashira Coupling | 2-Amino-3-iodopyridine | Phenylacetylene | PdCl2(PPh3)2, [TBP][4EtOV] | 2-Amino-3-(phenylethynyl)pyridine | sigmaaldrich.com |

| Suzuki Coupling | 2-Amino-5-iodopyridine | 5-Bromobenzofuran-2-boronic acid | Pd(PPh3)4, Na2CO3 | 5-(5-Bromobenzofuran-2-yl)pyridin-2-amine | radiooncologyjournal.com |

Structure

3D Structure

Properties

IUPAC Name |

4-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMQQONIFJLFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626862 | |

| Record name | 4-Iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-00-7 | |

| Record name | 4-Iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOPYRIDIN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodopyridin 2 Amine and Its Derivatives

Regioselective Iodination Strategies

Achieving the precise placement of an iodine atom at the C4 position of the 2-aminopyridine (B139424) core is a primary challenge. Regioselectivity is dictated by the electronic nature of the pyridine (B92270) ring, which is influenced by the directing effects of the amino group.

Direct Iodination Approaches

Direct C-H iodination offers an atom-economical route to 4-iodopyridin-2-amine, avoiding the need for pre-functionalized starting materials. The success of this approach hinges on overcoming the inherent reactivity of the pyridine ring to achieve C4 selectivity. The amino group at the C2 position acts as an activating, ortho-, para-director, which can direct electrophilic substitution to the C3 and C5 positions. However, under specific conditions, iodination at the C4 position can be achieved.

Various iodinating agents have been explored for this purpose. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst can facilitate this transformation. acs.org Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has also emerged as a powerful technique for the ortho-iodination of substrates with directing groups, a principle that can be adapted for pyridine systems. nih.gov Radical-based protocols have also been developed for the direct C-H iodination of various heterocycles, including pyridines, which can offer alternative regioselectivity compared to electrophilic methods. scispace.com

| Method | Iodinating Agent | Catalyst/Conditions | Key Features |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Iron(III) catalysts | Highly regioselective for activated arenes. acs.org |

| Catalytic C-H Iodination | Molecular Iodine (I₂) | Palladium (II) catalyst | Directed by a weakly coordinating auxiliary. nih.gov |

| Radical Iodination | Sodium Iodide / K₂S₂O₈ | MnSO₄ | Allows for iodination of both electron-rich and poor heterocycles. scispace.com |

This table is generated based on data from referenced research findings.

Diazotization-Sandmeyer Reaction Pathways from Aminopyridine Precursors

The Sandmeyer reaction provides a classical and reliable method for introducing an iodine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by an iodide nucleophile. wikipedia.orglscollege.ac.in This pathway is particularly useful when direct iodination methods fail to provide the desired regioselectivity or yield. thieme-connect.de

To synthesize this compound via this route, a suitable precursor such as pyridine-2,4-diamine (B32025) would be required. The process involves the selective diazotization of the amino group at the C4 position, followed by treatment with an iodide salt, typically potassium iodide (KI) or a copper(I) iodide solution. mnstate.eduorganic-chemistry.org The diazotization is carried out in a cold, acidic solution using sodium nitrite (B80452) (NaNO₂) to generate the unstable diazonium salt in situ. organic-chemistry.orgtpu.ru The subsequent displacement of the diazonium group with iodide is often efficient and does not always require a copper catalyst, unlike the corresponding chlorination or bromination reactions. organic-chemistry.org

The key challenge in this approach is the selective diazotization of the C4-amino group in the presence of the C2-amino group. The relative basicity and steric environment of the two amino groups can be exploited to achieve this selectivity.

General Reaction Scheme:

Diazotization: An aminopyridine precursor is treated with a source of nitrous acid (e.g., NaNO₂ in HCl or H₂SO₄) at low temperatures (typically 0-5 °C) to form the corresponding pyridyldiazonium salt.

Iodide Displacement: The in situ generated diazonium salt is then treated with a solution of potassium iodide. The diazonium group, being an excellent leaving group (N₂), is displaced by the iodide ion to yield the iodo-substituted pyridine.

Amination Routes to this compound Scaffolds

An alternative synthetic strategy involves forming the C-N bond at the C2 position of a pre-functionalized 4-iodopyridine (B57791) ring. This approach is advantageous when 2-halo-4-iodopyridines are readily accessible.

Buchwald-Hartwig Amination in Related Pyridine Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully applied to the synthesis of aminopyridine derivatives from their corresponding halo- or triflyloxy-precursors. nih.gov In the context of synthesizing this compound derivatives, this method would typically involve the reaction of a 2-halo-4-iodopyridine (e.g., 2-chloro-4-iodopyridine (B15674) or 2-bromo-4-iodopyridine) with an amine or an ammonia (B1221849) equivalent.

The reaction's regioselectivity can be a critical factor, especially when using dihalopyridine substrates. Research has shown that in systems like 2-fluoro-4-iodopyridine (B1312466), the Buchwald-Hartwig cross-coupling can be exclusive for the 4-position, demonstrating the influence of the halogen's nature on the reaction outcome. researchgate.net However, by carefully selecting the palladium catalyst, ligand, and reaction conditions, selective amination at the C2 position can be achieved. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

| Substrate Example | Amine Source | Catalyst/Ligand | Base | Outcome |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Selective C-N coupling at the C4 position. researchgate.net |

| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) / Phosphine Ligands | Strong, non-nucleophilic bases (e.g., NaOtBu) | General method for C-N bond formation. wikipedia.orglibretexts.org |

This table is generated based on data from referenced research findings.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto electron-deficient aromatic rings. wikipedia.org The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of a halogen, making it susceptible to nucleophilic attack. SNAr reactions on pyridine derivatives preferentially occur at the C2 and C4 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.comlibretexts.org

To form a 2-aminopyridine scaffold from a 4-iodopyridine derivative, a starting material with a good leaving group at the C2 position, such as 2-chloro-4-iodopyridine, is required. The reaction with an amine nucleophile proceeds via an addition-elimination mechanism. youtube.com The rate of SNAr reactions on halopyridines is often dependent on the nature of the leaving group, with fluoride (B91410) typically being the most reactive and iodide the least (F > Cl > Br > I), which is opposite to the trend seen in SN2 reactions. nih.gov This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. libretexts.orgnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. nih.govyoutube.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govorganic-chemistry.orgmdpi.com

This technology has been effectively applied to many of the synthetic routes for this compound and its derivatives.

Buchwald-Hartwig Amination: Microwave heating has been shown to significantly accelerate palladium-catalyzed C-N cross-coupling reactions. For instance, the amination of 2-fluoro-4-iodopyridine was achieved in just 30 minutes under microwave irradiation. researchgate.net This rapid heating allows for high-throughput synthesis and rapid optimization of reaction conditions. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions, which can sometimes be sluggish under conventional heating, are often well-suited for microwave assistance. The efficient and rapid heating provided by microwaves can overcome activation barriers and drive the reactions to completion in a much shorter timeframe. youtube.com

Other Pyridine Syntheses: Various other methods for constructing pyridine rings, such as one-pot multicomponent reactions, have been shown to be highly efficient under microwave conditions, providing rapid access to substituted pyridines. organic-chemistry.orgrsc.org

The primary advantage of microwave heating is its mechanism of dielectric heating, where the energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and uniform temperature increases throughout the bulk of the sample. youtube.com

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Advantage |

| Buchwald-Hartwig Amination | ~24 hours | 10-30 minutes | Significant reduction in reaction time, improved yields. researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | 12-24 hours | ~10 minutes | Rapid completion, often with near-quantitative yields. youtube.com |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long duration | 10-20 minutes | One-pot procedure, superior yields. organic-chemistry.org |

This table is generated based on data from referenced research findings.

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is focused on reducing hazardous waste, minimizing energy consumption, and utilizing more sustainable materials. Key areas of innovation include the use of environmentally benign solvents and catalysts, solvent-free reaction conditions, and energy-efficient technologies like microwave irradiation. nih.gov

Alternative Solvents and Catalysts: A significant green approach involves replacing traditional organic solvents with water. For instance, a patented method for synthesizing 2-amino-5-iodopyridine (B21400)—a structural isomer of the target compound—utilizes water as the sole solvent. google.com This process also employs hydrogen peroxide as a clean oxidant, which yields only water as a byproduct, thereby avoiding the organic waste streams associated with conventional methods. google.com The use of water as a solvent has also been shown to be effective in other pyridine-catalyzed iodination reactions. tandfonline.com Furthermore, the development of iodine-catalyzed, one-pot, multi-component reactions (MCRs) to build related pyridine ring systems at room temperature represents another sustainable strategy, leveraging a low-cost, readily available, and benign catalyst. rsc.org

Solvent-Free and Energy-Efficient Methods: Mechanochemistry, which involves conducting reactions by mechanical grinding in the absence of a solvent, stands out as a particularly eco-friendly technique. nih.gov A method developed for the iodination of pyrimidine (B1678525) derivatives uses solid iodine and silver nitrate (B79036) under solvent-free grinding conditions, achieving high yields in short reaction times (20–30 minutes). nih.gov This approach eliminates the need for hazardous solvents and simplifies product work-up.

Microwave-assisted synthesis is another cornerstone of green chemistry, offering significant reductions in reaction time and often leading to cleaner reactions with higher yields compared to conventional heating. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various pyridine derivatives and related heterocycles, demonstrating its potential for accelerating the production of this compound precursors. mdpi.comdurham.ac.uk

The following table summarizes various green chemistry strategies applicable to the synthesis of iodinated aminopyridines.

| Green Strategy | Technique/Reagents | Key Advantages | Relevant Compound Class |

| Benign Solvent | Use of water instead of organic solvents | Reduces organic waste; improves safety; lower cost | 2-Amino-5-iodopyridine google.com |

| Green Oxidant | Hydrogen Peroxide (H₂O₂) | Byproduct is water; avoids hazardous waste | 2-Amino-5-iodopyridine google.com |

| Solvent-Free | Mechanical grinding (Mechanochemistry) | Eliminates solvent use; short reaction times; high yields | Pyrimidine Derivatives nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Drastic reduction in reaction time; improved yields | Pyridine & Pyrimidine Derivatives nih.govresearchgate.net |

| Benign Catalyst | Molecular Iodine | Low cost; readily available; non-toxic | Imidazo[1,2-a]pyridine Derivatives rsc.org |

Process Optimization and Scale-Up Investigations

Transitioning a synthetic route from laboratory scale to industrial production requires meticulous process optimization and scale-up studies. The primary goals are to ensure safety, reproducibility, cost-effectiveness, and high product purity on a larger scale. For this compound, this involves scrutinizing every step of the synthesis, from starting materials to final purification.

A common lab-scale synthesis of this compound involves reacting 2-fluoro-4-iodopyridine with ammonium (B1175870) hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C for an extended period (40 hours). chemicalbook.com While effective on a 10-gram scale, this process presents several challenges for industrial scale-up, including the long reaction time, high temperature, and the use of DMSO, which is difficult to remove and recycle.

Optimization of Reaction Parameters: Process optimization would focus on improving the efficiency of this baseline procedure. Key parameters for investigation include reagent stoichiometry, temperature, reaction time, and solvent selection. nih.gov Design of Experiments (DoE) is a systematic methodology used to efficiently explore the effects of these multiple variables simultaneously. nih.gov For example, an optimization study might evaluate reducing the equivalents of ammonium hydroxide, lowering the reaction temperature to save energy, or screening for a more easily removable solvent with a lower boiling point than DMSO.

The table below outlines typical parameters that would be investigated in an optimization study for the synthesis of this compound.

| Parameter | Range of Investigation | Goal |

| Temperature | 60 - 120 °C | Minimize energy consumption while maintaining a high reaction rate |

| Reaction Time | 4 - 48 hours | Reduce batch cycle time and increase throughput |

| Solvent | DMSO, NMP, Toluene, Water | Improve work-up efficiency; reduce environmental impact; lower cost |

| Reagent Equivalents | 1.5 - 5.0 eq. (Ammonia Source) | Minimize cost and waste; simplify purification |

Scalability and Advanced Manufacturing: Once optimized, the process must be evaluated for scalability. Challenges that arise during scale-up include managing heat transfer in large reactors, ensuring efficient mixing, and developing robust purification methods that avoid problematic techniques like multi-step solvent extractions or column chromatography. chemicalbook.comsemanticscholar.org For instance, scaling up often necessitates a shift from extraction-based workups to crystallization for product isolation, which is more efficient and economical for large quantities.

Modern manufacturing technologies like continuous flow processing offer significant advantages for the scale-up of pyridine synthesis. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for easier scale-up and automation. rsc.org Such a setup has been noted for its potential in the multi-step synthesis of other complex substituted pyridines. rsc.org The successful scale-up of related heterocyclic syntheses to the 100-350 gram level has been reported, demonstrating the feasibility of producing such intermediates in significant quantities for further use. nih.govenamine.net

Chemical Reactivity and Mechanistic Studies of 4 Iodopyridin 2 Amine

Reactivity at the Iodine Moiety

The primary site of reactivity on the 4-Iodopyridin-2-amine molecule, for the purposes of this discussion, is the carbon-iodine bond. This bond is susceptible to cleavage and subsequent formation of new bonds, making it a key functional group for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions of the Iodine Atom

Nucleophilic aromatic substitution (SNAr) reactions on pyridine (B92270) rings are generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.comyoutube.com In the case of this compound, a nucleophile would attack the carbon atom bearing the iodine, leading to the formation of a tetrahedral intermediate. Subsequent departure of the iodide leaving group would result in the substituted product.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound makes it an excellent substrate for a variety of such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. kashanu.ac.irmdpi.com For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can influence the yield and purity of the product. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling on halopyridines are well-established.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 80 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

This table represents general conditions and may need optimization for this compound.

The Heck reaction is a palladium-catalyzed method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene. nih.gov In the context of this compound, this reaction would enable the introduction of a substituted vinyl group at the 4-position of the pyridine ring.

The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst. This is followed by the insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. The regioselectivity of the alkene insertion is a key aspect of the Heck reaction.

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. nih.govorganic-chemistry.orgwikipedia.orgharvard.edu This reaction is known for its tolerance of a wide variety of functional groups. For 4-Iodopyrin-2-amine, a Stille coupling would allow for the formation of a new carbon-carbon bond by reacting it with an organostannane.

The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The choice of the organostannane reagent allows for the introduction of various alkyl, vinyl, aryl, or alkynyl groups.

Table 2: General Parameters for Stille Coupling Reactions

| Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | CuI | DMF | 80-100 |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 |

| PdCl₂(PPh₃)₂ | - | - | Toluene | 110 |

This table represents general conditions and may need optimization for this compound.

Beyond the Suzuki-Miyaura, Heck, and Stille reactions, the iodine moiety of this compound can participate in a range of other important transition metal-catalyzed transformations.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.orgnih.gov This would allow for the introduction of an alkynyl group at the 4-position of the pyridine ring. The reaction is typically carried out under mild conditions with an amine base. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. nih.govwikipedia.orgnih.govbeilstein-journals.org It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. While specific examples with this compound are not readily available in the provided search results, this methodology is widely applicable to a broad range of aryl halides and amines. wikipedia.orgnih.gov A study on the related compound 2-fluoro-4-iodopyridine (B1312466) showed selective C-N cross-coupling at the 4-position. researchgate.net

Ullmann Condensation: This copper-catalyzed reaction is used for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgnih.govorganic-chemistry.org The reaction of this compound with phenols, amines, or thiols in the presence of a copper catalyst would lead to the corresponding diaryl ethers, diaryl amines, or diaryl sulfides. The classic Ullmann conditions often require high temperatures, but modern modifications have been developed that proceed under milder conditions. wikipedia.org

Reduction Reactions of the C-I Bond

The carbon-iodine bond in aromatic compounds can be cleaved through various reductive processes. While specific studies detailing the reduction of this compound are not extensively documented in the provided search results, general principles of aromatic dehalogenation can be applied. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common method for the reduction of aryl halides.

Metalation Reactions and Organometallic Complex Formation

The iodine substituent in this compound facilitates its participation in metal-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom serves as an excellent leaving group in these transformations. For instance, in Suzuki-Miyaura coupling reactions, the iodine at the 4-position can be readily displaced. This reactivity is influenced by steric and electronic factors, with the iodine at the 2-position of a similar compound, 6-Chloro-2-iodopyridin-3-amine, being noted as more reactive in such couplings.

Furthermore, the pyridine nitrogen and the exocyclic amino group can act as ligands, enabling the formation of organometallic complexes. Research has shown that aminopyridine ligands can react with metal complexes, such as those of titanium and zirconium, to form octahedral complexes. sigmaaldrich.com While this specific study does not use this compound, it demonstrates the potential for the aminopyridine scaffold to coordinate with transition metals, a property that would likely be retained in the iodo-substituted analogue.

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine ring is a key center of nucleophilicity and is readily involved in reactions such as acylation and alkylation.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking electrophilic centers. chemguide.co.uk Acylation reactions can be achieved using acylating agents like acyl chlorides or acid anhydrides, leading to the formation of N-acylated products. chemguide.co.uk Similarly, alkylation of the amino group can occur through reaction with alkyl halides, a process that can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts depending on the reaction conditions and the amount of alkylating agent used. chemguide.co.uk A modern approach to N-alkylation involves the use of alcohols in the presence of iridium or ruthenium complexes, proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net

Nucleophilic Reactivity of the Amine Functionality

The nucleophilic character of the amino group is fundamental to its reactivity. chemguide.co.uk It can participate in nucleophilic substitution reactions where it displaces a leaving group on another molecule. This reactivity is central to the formation of a wide array of derivatives. The presence of the electron-withdrawing iodine atom and the pyridine ring can modulate the nucleophilicity of the amino group, but it generally remains a significant reactive site.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic attack.

Aromatic Electrophilic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing the reaction rate and directing electrophiles to the meta position. wikipedia.org

In this compound, the amino group is a strong activating group and an ortho-, para-director. The iodine atom is a deactivating group but also an ortho-, para-director. The pyridine nitrogen itself is a strong deactivating group, making the ring less reactive towards electrophiles than benzene. The interplay of these substituents will determine the outcome of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. libretexts.orgpressbooks.pubmasterorganicchemistry.com For instance, nitration is typically carried out with a mixture of nitric and sulfuric acids, generating the nitronium ion (NO2+) as the electrophile. libretexts.orgpressbooks.pub Halogenation can introduce chlorine, bromine, or iodine onto the ring, often requiring a Lewis acid catalyst. wikipedia.orgpressbooks.pub Sulfonation with fuming sulfuric acid introduces a sulfonic acid group. libretexts.orgpressbooks.pub The precise position of substitution on the this compound ring under these conditions would depend on the combined directing effects of the existing amino and iodo groups, as well as the deactivating effect of the ring nitrogen.

Regiochemical Control in Substitution Processes of this compound

The regiochemical outcome of substitution reactions on the this compound ring is dictated by the electronic properties of the substituents already present: the electron-donating amino group (-NH₂) and the electron-withdrawing, yet bulky, iodo group (-I). The interplay of their inductive and resonance effects, along with steric hindrance, governs the position of attack by incoming electrophiles or nucleophiles.

In the context of electrophilic aromatic substitution (SEAr) , the amino group is a strong activating group and is considered an ortho, para-director. This is due to its ability to donate electron density to the pyridine ring through resonance, stabilizing the positive charge in the arenium ion intermediate. Conversely, the iodo group is a deactivating group due to its electron-withdrawing inductive effect, but it also directs incoming electrophiles to the ortho and para positions due to the involvement of its lone pairs in resonance stabilization of the intermediate.

In this compound, the C-3, C-5, and C-6 positions are available for substitution. The directing effects of the amino and iodo groups are as follows:

The amino group at C-2 strongly activates the ortho (C-3) and para (C-6) positions.

The iodo group at C-4 deactivates the ring but directs to the ortho (C-3 and C-5) positions.

Therefore, the positions C-3 and C-5 are electronically favored for electrophilic attack due to the combined directing effects of the amino and iodo groups. However, the steric bulk of the iodo group may hinder attack at the C-3 and C-5 positions, potentially making the C-6 position, activated only by the amino group, a site of reaction as well, albeit to a lesser extent. The precise regioselectivity would be highly dependent on the nature of the electrophile and the reaction conditions.

For nucleophilic aromatic substitution (SNAr) , the pyridine nitrogen atom makes the C-2 and C-4 positions electron-deficient and thus susceptible to nucleophilic attack. In this compound, the C-4 position is occupied by a good leaving group (iodine). Nucleophilic attack at C-4 would be facilitated by the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com The amino group at C-2, being an electron-donating group, would slightly disfavor nucleophilic attack at the positions ortho and para to it. However, the inherent reactivity of the C-4 position in pyridines towards nucleophiles, coupled with the presence of a good leaving group, makes substitution at this position the most probable outcome.

Table 1: Predicted Regioselectivity in Substitution Reactions of this compound

| Reaction Type | Predicted Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution | Substitution at C-3 and C-5 | Combined ortho-directing effect of the amino and iodo groups. |

| Nucleophilic Aromatic Substitution | Substitution at C-4 | Inherent reactivity of the C-4 position in pyridines and the presence of a good leaving group (iodine). |

Reaction Mechanism Elucidation via Computational Chemistry

Computational modeling can be employed to investigate the transition states of both electrophilic and nucleophilic substitution reactions. mit.edu By calculating the activation energies for the formation of different possible intermediates, the most favorable reaction pathway and the resulting major product can be predicted. For instance, in an electrophilic substitution reaction, DFT calculations could determine the relative energies of the arenium ion intermediates formed by attack at the C-3, C-5, and C-6 positions. The intermediate with the lowest energy would correspond to the kinetically favored product.

Furthermore, computational analysis can shed light on the role of the solvent and any catalysts involved in the reaction. The interaction of solvent molecules with the reactants, intermediates, and transition states can be modeled to understand their influence on the reaction rate and selectivity. Similarly, the mechanism of catalyst action can be investigated by modeling the catalytic cycle.

A theoretical study would typically involve the following steps:

Geometry Optimization: The ground state geometries of the reactants, products, and all possible intermediates and transition states are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Analysis of Electronic Structure: The electronic properties of the molecule, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, can be analyzed to understand its reactivity and the nature of the chemical bonds being formed and broken. nih.gov

By applying these computational methods, a comprehensive understanding of the chemical reactivity of this compound can be achieved, providing a theoretical framework to complement and guide experimental studies.

Applications of 4 Iodopyridin 2 Amine in Advanced Organic Synthesis

Development of Structurally Diverse Pyridine (B92270) Derivatives

The presence of the iodine atom at the 4-position of the pyridine ring makes 4-Iodopyridin-2-amine an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-substituted pyridine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgyoutube.com This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 4-position of the pyridine ring. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Sonogashira Coupling: This coupling reaction introduces an alkynyl group at the 4-position by reacting this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes, which are important structural motifs in medicinal chemistry and materials science. nih.gov

Heck Reaction: The Heck reaction allows for the arylation of alkenes. wikipedia.orgorganic-chemistry.org this compound can be coupled with various alkenes to introduce a substituted vinyl group at the 4-position, leading to the formation of styrenyl-type derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This allows for the introduction of a wide range of primary and secondary amines at the 4-position, leading to the synthesis of 2,4-diaminopyridine derivatives. researchgate.netnih.gov

Table 1: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Amino-4-arylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Amino-4-alkynylpyridine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 2-Amino-4-vinylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | N-Substituted-4-(2-aminopyridin-4-yl)amine |

Synthesis of Complex Heterocyclic Scaffolds

The dual functionality of this compound makes it a strategic starting material for the synthesis of complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures and ability to present functional groups in a well-defined three-dimensional space.

The synthesis of such scaffolds often involves a multi-step sequence where one functional group is modified first, followed by a cyclization reaction involving the second functional group. For instance, a Sonogashira coupling can introduce an alkyne at the 4-position. Subsequent intramolecular reactions, such as an annulation involving the 2-amino group and the newly introduced alkyne, can lead to the formation of fused ring systems like pyrido[4,3-b]indoles or other related heterocycles. researchgate.net Similarly, after a Suzuki coupling, the introduced aryl group can be functionalized to participate in a cyclization with the amino group. Annulation reactions, which form a new ring in a single step, are also a powerful strategy for building complex heterocyclic frameworks from simpler precursors. nih.govnih.gov

Functional Group Interconversions for Molecular Diversity

Functional group interconversion (FGI) is a key strategy for generating molecular diversity from a common intermediate. This compound is well-suited for FGI, allowing for the modification of both the iodo and amino groups to access a wide array of derivatives.

Transformations at the 4-position: The iodine atom is an excellent leaving group and can be substituted through various reactions beyond palladium catalysis. For example, it can be converted to other halogens or undergo lithium-halogen exchange to form an organolithium species, which can then react with various electrophiles.

Transformations of the 2-amino group: The primary amino group can undergo a wide range of classical transformations. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to be converted into other functional groups. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule.

These FGIs significantly expand the chemical space that can be explored starting from this single building block, providing access to a large library of substituted pyridines for various applications.

Chiral Building Block Applications

While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral molecules and building blocks. The development of new stereoisomeric drugs often relies on the availability of chiral intermediates. nih.gov

The pyridine core can be incorporated into larger molecules that possess stereocenters. This can be achieved through several strategies:

Reaction with Chiral Reagents: The amino group can be reacted with chiral acids or other chiral reagents to form diastereomeric derivatives that can potentially be separated.

Asymmetric Catalysis: The functional groups of this compound or its derivatives can be modified using asymmetric catalysis to introduce chirality. For example, a prochiral substrate derived from this compound could undergo an asymmetric hydrogenation or other stereoselective transformations.

Incorporation into Chiral Scaffolds: The entire 4-substituted-2-aminopyridine unit can be appended to a larger, pre-existing chiral molecule to create new chiral entities with potential biological activity. nih.gov For instance, asymmetric annulation reactions can be employed to construct chiral tetrahydropyridine (B1245486) frameworks. nih.gov

Synthesis of Polyfunctional Pyridine Systems

The synthesis of polyfunctionalized pyridine systems is crucial for exploring structure-activity relationships in drug discovery and for the development of advanced materials. This compound provides a strategic platform for the regioselective introduction of multiple functional groups.

A common strategy involves the sequential functionalization of the iodo and amino groups. For example, a Suzuki or Sonogashira coupling reaction at the 4-position can be followed by an acylation or alkylation at the 2-amino position. This approach allows for the controlled synthesis of trisubstituted pyridines with distinct functionalities at the 2, 4, and implicitly at the 1 (nitrogen) positions. The ability to introduce different substituents in a controlled manner is essential for creating libraries of compounds for high-throughput screening and for optimizing the properties of lead compounds. The synthesis of such polysubstituted pyridines is a topic of significant research interest. nih.gov

Research in Medicinal Chemistry and Drug Discovery Featuring 4 Iodopyridin 2 Amine

Design and Synthesis of Pharmaceutical Intermediates

Halogenated aminopyridines, including iodo- and bromo-substituted variants, are crucial intermediates in medicinal chemistry. The bromine and iodine atoms are effective leaving groups for cross-coupling reactions, while the amino group can be derivatized to introduce other functional moieties google.com. This dual functionality allows for the construction of diverse and complex heterocyclic compounds. For instance, 2-Amino-3-iodopyridine can be coupled with formyl derivatives through a copper-catalyzed indole synthesis method medchemexpress.com. Similarly, synthetic routes for compounds like 2-chloro-3-iodopyridin-4-amine often start from simpler aminopyridines, highlighting the role of these structures as foundational building blocks in multi-step syntheses of pharmaceutical targets chemicalbook.comchemicalbook.com. The strategic placement of the iodo and amino groups on the pyridine (B92270) ring, as in 4-Iodopyridin-2-amine, provides chemists with precise control over subsequent chemical modifications to build novel molecular architectures for drug discovery.

Novel Scaffold Development for Therapeutic Agents

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. The aminopyridine core structure is considered a "privileged structure" because it can bind to multiple biological targets with high affinity mdpi.com. Researchers leverage this scaffold to design and synthesize new classes of therapeutic agents. By integrating the 4-aminopyrazolo[3,4-d]pyrimidine scaffold with various biologically active fragments, scientists have created compounds with significant anti-cancer properties nih.gov. Another example is the development of compounds based on a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, designed from the pharmacophore of the clinical-stage anti-cancer agent ONC201 nih.gov. These examples demonstrate a key strategy in medicinal chemistry: using a proven core structure like that of an aminopyridine to systematically build new derivatives and explore their potential as therapeutic agents for a range of diseases.

Investigations into Anti-tumor and Anti-cancer Agents

Derivatives of the aminopyridine scaffold have shown significant promise as anti-tumor and anti-cancer agents. The versatility of this chemical structure allows for the synthesis of molecules that can interfere with cancer progression through various mechanisms.

β-Carbolines are a large family of natural and synthetic indole-containing compounds with a wide spectrum of biological activities, including anti-cancer, antiviral, and antiparasitic effects mdpi.com. They are recognized as important pharmacophores in drug development researchgate.net. The synthesis of these tricyclic structures can be achieved through various methods, often involving the reaction of tryptamine or a related indole derivative with an aldehyde or ketone nih.govbeilstein-journals.org. The resulting β-carboline core can be further modified to enhance its therapeutic properties mdpi.com. The inherent biological activity of the β-carboline skeleton makes its synthesis a key area of interest in the development of new anti-cancer agents mdpi.com.

Aminopyridine-based compounds can exert their anti-cancer effects by targeting specific molecular pathways that control cell growth and survival. The parent compound, 4-aminopyridine (B3432731) (4-AP), has been shown to inhibit proliferation and induce apoptosis (programmed cell death) in human acute myeloid leukemia (AML) cells. This effect is mediated by an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor pathway nih.gov.

Furthermore, more complex derivatives have been designed to inhibit key signaling proteins. A series of novel cyanopyridone derivatives were developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) mdpi.com. Both VEGFR-2 and HER-2 are receptor tyrosine kinases that play critical roles in tumor angiogenesis and cancer cell proliferation mdpi.com. The inhibition of these pathways can effectively halt tumor growth. The anti-proliferative activity of two promising compounds from this class against a breast cancer cell line is detailed below.

| Compound | VEGFR-2 IC₅₀ (µM) | HER-2 IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |

|---|---|---|---|

| 5a | 0.217 | 0.168 | 1.77 |

| 5e | 0.124 | 0.077 | 1.39 |

| Lapatinib (Standard) | 0.182 | 0.131 | N/A |

Kinase Inhibitor Research

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The aminopyridine and related pyridopyrimidine scaffolds have proven to be highly effective cores for the development of potent and selective kinase inhibitors.

Fragment-based drug discovery approaches have successfully identified 4-amino-pyridopyrimidine derivatives as potent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a kinase implicated in various biological processes nih.gov. Other research efforts have focused on developing inhibitors for the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16, using an N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold mdpi.com. Additionally, a highly selective and orally bioavailable inhibitor of Aurora kinases, AMG 900, was developed based on a complex aminopyrimidine structure and has shown activity against multidrug-resistant cancer cell lines researchgate.net.

| Target Kinase Family | Specific Kinase(s) | Scaffold/Compound Class |

|---|---|---|

| Receptor Tyrosine Kinases | VEGFR-2, HER-2 mdpi.com | Cyanopyridones |

| Ste20-like Kinases | MAP4K4 nih.gov | 4-Amino-pyridopyrimidines |

| Cyclin-Dependent Kinases (CDKs) | CDK16 (PCTAIRE family) mdpi.com | N-(1H-pyrazol-3-yl)pyrimidin-4-amines |

| Aurora Kinases | Aurora A, Aurora B researchgate.net | Aminopyrimidine derivatives (e.g., AMG 900) |

Neurological Drug Development

The utility of aminopyridine derivatives extends to the treatment of neurological disorders. The parent compound 4-aminopyridine (also known as fampridine) is a potassium (K⁺) channel blocker pensoft.net. In demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath that insulates nerve fibers leads to potassium leakage and impairs the conduction of nerve impulses. By blocking these exposed potassium channels, 4-aminopyridine can restore axonal conduction pensoft.net. This mechanism of action led to its approval for the symptomatic treatment of walking impairment in patients with MS pensoft.net. Building on this, researchers have functionalized the amine position of 4-aminopyridine to create amide, carbamate, and urea derivatives in an effort to identify novel compounds with improved properties for restoring function in injured spinal cord tissue nih.gov. This highlights the therapeutic potential of the aminopyridine scaffold in addressing neurological conditions characterized by deficits in nerve conduction.

Antimicrobial and Anti-HIV Agent Research

The core structure of 2-aminopyridine (B139424) is a recognized pharmacophore in the development of various therapeutic agents. The introduction of a halogen atom, such as iodine, at the 4-position can significantly influence the compound's physicochemical properties and biological activity. While direct studies on the antimicrobial and anti-HIV effects of this compound are not extensively documented in publicly available research, the therapeutic potential of closely related pyridine and pyrimidine (B1678525) analogs provides a strong rationale for its investigation.

Research into various pyridine derivatives has established their potential as antimicrobial agents. For instance, studies on 2-aminopyridine derivatives have shown that these compounds can be effective against a range of bacteria. The antimicrobial activity is often attributed to the ability of the pyridine nucleus to interact with essential microbial enzymes or cellular structures.

Similarly, pyrimidine analogs, which share structural similarities with pyridines, have been a fertile ground for antimicrobial drug discovery. Research on 5-iodopyrimidine analogs has demonstrated that the presence of iodine can enhance antibacterial and antifungal activities. For example, certain 4-amino-5-iodo-2-benzylthiopyrimidines have shown notable activity against various bacterial and fungal strains. This suggests that the iodo-substituent on the heterocyclic ring can be a key determinant of antimicrobial efficacy.

Schiff bases derived from 2-amino-4-chloropyridine have also been synthesized and evaluated for their in-vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.net These findings underscore the potential of substituted 2-aminopyridines as a scaffold for the development of new antimicrobial agents.

The fight against the Human Immunodeficiency Virus (HIV) has seen the development of numerous drugs, with heterocyclic compounds playing a crucial role. Pyridine oxide derivatives have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that can inhibit the replication of HIV-1. nih.gov These compounds have been shown to be effective against wild-type and some mutant strains of the virus.

Furthermore, isoquinoline-based derivatives, which contain a fused pyridine ring system, have been investigated as CXCR4 antagonists. mdpi.com The CXCR4 receptor is a co-receptor for HIV entry into T-cells, making its antagonists a viable strategy for anti-HIV therapy. The potent activity of these compounds highlights the importance of the pyridine motif in designing anti-HIV agents. The exploration of this compound in this context could lead to the discovery of novel HIV inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would aim to identify the key structural features required for optimal antimicrobial or anti-HIV efficacy.

Based on studies of related compounds, several hypotheses for the SAR of this compound derivatives can be proposed:

Role of the Iodine Atom: The iodine at the 4-position is expected to significantly impact activity. Its size, electronegativity, and ability to form halogen bonds could influence binding to biological targets. In related 5-iodopyrimidines, the iodo group was found to be important for activity. nih.gov

Modifications at the 2-Amino Group: The 2-amino group provides a key site for derivatization. Conversion of this amine to amides, sulfonamides, or Schiff bases can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity, thereby affecting its biological activity. Studies on 2-amino-4-chloropyridine derivatives have shown that the nature of the substituent on the imine nitrogen of Schiff bases plays a crucial role in determining antimicrobial potency. researchgate.net

Substitution on the Pyridine Ring: While the current focus is on the 4-iodo derivative, further substitution on the pyridine ring at positions 3, 5, or 6 could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced activity or selectivity.

Table 1: Hypothetical SAR of this compound Derivatives

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale based on Analogous Compounds |

| Position 4 | Replacement of Iodine with other halogens (Cl, Br) or functional groups | Altered potency and selectivity | Halogen substitution is a common strategy to modulate activity in heterocyclic drugs. |

| Position 2 | Formation of amides, sulfonamides, Schiff bases | Variable; potential for increased or decreased activity depending on the substituent | Derivatization of the amino group is a standard approach in medicinal chemistry to explore SAR. |

| Pyridine Ring | Introduction of additional substituents at positions 3, 5, or 6 | Fine-tuning of electronic and steric properties | Ring substitution can optimize ligand-receptor interactions. |

Computational Drug Design and Molecular Docking Studies

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new drug candidates. mdpi.com For this compound, computational studies can provide crucial insights into its potential mechanisms of action and guide the synthesis of more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies could be employed to investigate their binding modes with various microbial or viral protein targets.

Antimicrobial Targets: Potential bacterial targets for docking studies include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways. By docking derivatives of this compound into the active sites of these enzymes, researchers can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to inhibitory activity.

Anti-HIV Targets: In the context of HIV, molecular docking could be used to explore the binding of this compound derivatives to key viral enzymes like reverse transcriptase, protease, or integrase. For instance, docking into the non-nucleoside binding pocket of HIV-1 reverse transcriptase could reveal if these compounds are likely to act as NNRTIs, similar to other pyridine derivatives. nih.gov

Table 2: Potential Targets for Molecular Docking of this compound Derivatives

| Therapeutic Area | Potential Protein Target | Rationale |

| Antibacterial | DNA Gyrase | A well-established target for antibacterial agents. |

| Dihydrofolate Reductase (DHFR) | An essential enzyme in bacterial folate metabolism. | |

| Anti-HIV | HIV-1 Reverse Transcriptase | A key enzyme in the HIV replication cycle and a target for NNRTIs. |

| HIV-1 Protease | An essential enzyme for viral maturation. | |

| CXCR4 Co-receptor | Involved in HIV entry into host cells. |

QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing QSAR models for this compound derivatives, it would be possible to predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. These models can also provide insights into the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are most important for biological activity.

The integration of computational studies with synthetic chemistry and biological testing creates a powerful workflow for the discovery and optimization of new drug candidates based on the this compound scaffold.

Applications in Materials Science Research

Synthesis of Organic Optoelectronic Materials

Organic optoelectronic materials are at the forefront of innovations in displays, lighting, and solar energy. researchgate.netmdpi.com The molecular architecture of 4-Iodopyridin-2-amine makes it a valuable component in the synthesis of materials for these applications, particularly for Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.

In the context of OLEDs, this compound is a precursor for developing novel hole-transporting materials (HTMs). researchgate.netelsevierpure.com The synthesis of high-performance HTMs often involves coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, where an aryl amine and an aryl halide are joined. researchgate.net The 4-iodo and 2-amino groups on the pyridine (B92270) ring provide the necessary reactive sites for these synthetic strategies, allowing for its incorporation into larger triarylamine or carbazole-based structures known for their effective hole-transport capabilities. researchgate.netresearchgate.net

In perovskite solar cells, derivatives of aminopyridine iodine have been successfully employed as additives for defect passivation. nih.gov Research has shown that functional groups with Lewis base properties, like the amino group in this compound, can neutralize trap states on the perovskite surface and at grain boundaries, thereby reducing non-radiative recombination of charge carriers. nih.gov The presence of iodine can also help control the film morphology and crystallinity. nih.gov This dual-function passivation leads to significant improvements in power conversion efficiency (PCE) and device stability. nih.govresearchgate.net

Table 1: Impact of Amino Pyridine Iodine Additive on Perovskite Solar Cell Performance

| Parameter | Control Device | Device with AmPyI Additive |

| Power Conversion Efficiency (PCE) | Not specified | 23.80% |

| Perovskite Grain Size | Not specified | ~1.24 µm |

| Hysteresis | Not specified | Minimal |

Data derived from studies on 1-amino pyridine iodine (AmPyI) as a defect passivator. nih.gov

Development of Organic Semiconductor Components

The performance and longevity of organic semiconductor devices, such as OLEDs and organic field-effect transistors (OFETs), are highly dependent on the stability and charge-transporting properties of the materials used. elsevierpure.com this compound is a building block for organic semiconductors, especially hole-transporting materials, which are crucial components in the layered structure of these devices. elsevierpure.com

A key challenge in organic electronics is the morphological instability of amorphous organic layers, which can degrade under the heat generated during device operation. elsevierpure.com To overcome this, researchers focus on synthesizing materials with a high glass-transition temperature (Tg), indicating better thermal stability. researchgate.net By incorporating rigid structures like the pyridine ring from this compound into larger molecules, it is possible to synthesize HTMs with elevated Tg values. elsevierpure.com These materials form stable amorphous films that resist crystallization, thus extending the operational lifetime of the device. elsevierpure.com The resulting materials, often based on triarylamine or carbazole (B46965) derivatives, exhibit not only good thermal stability but also efficient hole injection and transport properties. elsevierpure.comelsevierpure.com

Table 2: Properties of Hole-Transporting Materials (HTMs) Derived from Aromatic Amine Building Blocks

| HTM Compound | Glass Transition Temp. (Tg) | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) |

| NPB (Reference) | < 118 °C | Not specified | Not specified |

| DPAP-TB | 118 °C | 3.72 | 1.29 |

| 1-PNAP-TB | 133 °C | 2.82 | 0.97 |

| 2-PNAP-TB | 125 °C | 3.30 | 1.12 |

Data based on research on novel HTMs synthesized using aromatic amine and halide precursors, demonstrating the high Tg values achievable. elsevierpure.com

Advanced Polymer and Functional Material Integration

The integration of this compound into polymer chains allows for the creation of advanced functional materials with tailored properties. Its structure is particularly suited for synthesizing donor-acceptor (D-A) type conjugated polymers. mdpi.com In these polymers, the amine group acts as an electron donor while the pyridine ring functions as an electron acceptor. This intramolecular charge-transfer characteristic is fundamental to tuning the material's optical and electronic properties. mdpi.com

These D-A polymers have applications in various fields, including electrochromics, where the material changes color upon the application of a voltage, and organic photovoltaics (OPVs). mdpi.com By carefully selecting the donor and acceptor units and the connecting π-bridge, the polymer's band gap, color, and conductivity can be precisely controlled. The ability to undergo polymerization reactions via its reactive sites makes this compound a versatile monomer for this purpose. Furthermore, incorporating such heterocyclic units can enhance other material properties, such as durability, chemical resistance, and charge carrier mobility. mdpi.comchemicalbook.com

Electronic Structure and Property Modulation in Materials

A central goal in materials science is the ability to modulate the electronic properties of a material to fit a specific application. This compound is an exemplary building block for this purpose due to its inherent donor-acceptor structure. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine a material's electronic and optical properties, including its band gap, absorption spectrum, and charge-transport characteristics. mdpi.com

By incorporating this compound or its derivatives into larger π-conjugated systems, chemists can systematically tune the HOMO and LUMO energy levels. nih.gov The electron-donating amine group tends to raise the HOMO level, while the electron-withdrawing pyridine ring can lower the LUMO level. mdpi.comnih.gov This combined effect generally leads to a reduction in the HOMO-LUMO gap, which shifts the material's absorption and emission to longer wavelengths. This principle is widely used to design materials for specific parts of the electromagnetic spectrum, which is essential for creating efficient light-absorbing materials in solar cells or specific color emitters in OLEDs. nih.gov

Table 3: Example of HOMO/LUMO Energy Level Modulation in Donor-Acceptor Molecules

| Molecule Type | π-Bridge | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Bis-isatin (Acceptor-Bridge-Acceptor) | Phenyl | -6.21 | -3.23 | 2.98 |

| Bis-isatin (Acceptor-Bridge-Acceptor) | Thiophene (B33073) | -5.53 | -3.34 | 2.19 |

| Malononitrile Derivative (A-D-A) | Phenyl | -6.14 | -3.81 | 2.33 |

| Malononitrile Derivative (A-D-A) | Thiophene | -5.46 | -3.72 | 1.74 |

This table illustrates the principle of electronic property modulation by changing the π-bridge between donor/acceptor units, showing how stronger donors (like thiophene vs. phenyl) raise the HOMO level and reduce the band gap. nih.gov

Coordination Chemistry and Ligand Development with 4 Iodopyridin 2 Amine

Ligand Design and Synthesis for Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure determines the resulting metal complex's geometry, stability, and functional properties. 4-Iodopyridin-2-amine possesses key features that make it an effective ligand. The pyridine (B92270) nitrogen atom and the nitrogen of the exocyclic amino group can both act as donor sites, allowing the molecule to function as a monodentate or a bidentate chelating ligand.

The synthesis of metal complexes using aminopyridine-type ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For instance, modified 4-aminopyridine (B3432731) has been successfully complexed with various transition metal ions like Iron(II), Nickel(II), and Cobalt(II). researchgate.netresearchgate.net The general procedure involves dissolving the ligand and the metal salt (e.g., nitrates) and allowing the complex to form, often with gentle heating or stirring. researchgate.netresearchgate.net

Spectroscopic analysis is crucial for confirming coordination. In the infrared (IR) spectra of these complexes, a noticeable shift in the vibration frequency of the imine nitrogen occurs upon coordination. This shift to a lower frequency indicates that an electron transfer has taken place from the ligand's azomethine nitrogen to the d-orbitals of the metal ion, confirming the formation of a metal-nitrogen bond. researchgate.netresearchgate.net The resulting complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.gov

The presence of the iodine atom at the 4-position of the pyridine ring in this compound introduces additional possibilities. It can influence the electronic properties of the ligand through inductive effects and may participate in halogen bonding, further directing the supramolecular assembly of the resulting complexes.

Formation of Organometallic Complexes

Organometallic complexes are defined by the presence of at least one direct bond between a carbon atom and a metal. fishersci.com While the primary coordination of this compound typically occurs through its nitrogen atoms to form coordination complexes, its structure also allows for the potential formation of organometallic species. The reaction of trimethylsilyl-substituted 2-aminopyridines with Group 4 metal complexes, for example, leads to octahedral complexes containing aminopyridinato ligands. nih.gov These reactions proceed via amine elimination and result in compounds that are active in oligo- and polymerization. nih.gov

The synthesis of such complexes often involves protocols like salt metathesis, amine elimination, or alkane elimination to create the desired metal-ligand bonds. nih.gov The resulting complexes, such as those involving titanium and zirconium, have been structurally characterized and show mononuclear structures with specific arrangements of the ligands determined by steric demands. nih.gov Although direct synthesis of an organometallic complex using this compound is not extensively documented in the reviewed literature, the principles established with analogous aminopyridine ligands are applicable. The C-I bond on the pyridine ring could also potentially undergo oxidative addition to a low-valent metal center, directly forming a metal-carbon bond and transforming the ligand into an organometallic fragment.

Catalytic Applications in Organic Transformations

Metal complexes derived from aminopyridine ligands have demonstrated significant potential as catalysts in various organic transformations. The ligand framework plays a critical role in tuning the catalyst's activity and selectivity.

Group 4 metal complexes stabilized by aminopyridinato ligands, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), are effective precatalysts for olefin polymerization. nih.gov These systems can produce high-molecular-weight polymers, with the specific properties of the polymer being influenced by the choice of both the metal (Ti, Zr, or Hf) and the substituents on the ligand. nih.gov

Furthermore, iron(II) complexes featuring α-iminopyridine ligands have been synthesized and shown to be active catalysts for oxidation reactions. rsc.org These complexes can catalyze the oxidation of activated methylene (B1212753) groups and secondary alcohols to their corresponding ketones using oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH). rsc.org The catalytic activity is dependent on the specific structure of the ligand. rsc.org

A complex of this compound would be expected to exhibit similar catalytic potential. The electronic properties conferred by the iodo-substituent could modulate the Lewis acidity of the metal center, thereby influencing the catalytic efficiency in reactions such as polymerization or oxidation.

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is paramount in determining the topology, porosity, and functionality of the resulting MOF. princeton.edu While there are no specific reports detailing the use of this compound as a primary linker in MOF synthesis within the reviewed literature, its functional groups make it a highly suitable candidate for incorporation into MOF structures.

The amino group (-NH₂) is a particularly valuable functionality in MOF design. rsc.orgresearchgate.net It can act as a Lewis basic site, enhancing the framework's affinity for specific molecules like CO₂, or it can be a site for post-synthetic modification, allowing for the introduction of new functional groups after the MOF has been assembled. researchgate.net The pyridine ring provides a rigid directional component, and the iodo-substituent could be leveraged for halogen bonding interactions or to modify the electronic landscape of the pores.

A related ligand, 4-iodopyridine-2,6-dicarboxylate, has been used to synthesize coordination polymers, demonstrating that iodo-functionalized pyridines can indeed be incorporated into extended frameworks. researchgate.net It is plausible that this compound could be used as a secondary linker or modulator, inserted into pre-existing MOF pockets to introduce new functionalities. unl.edu